
Hydrocortisone
Overview
Description
Hydrocortisone, also known as cortisol, is a glucocorticoid hormone produced by the adrenal cortex. It plays a crucial role in the body’s response to stress, immune function, and regulation of inflammation. As a medication, this compound is used to treat a variety of conditions, including adrenal insufficiency, allergic reactions, and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocortisone can be synthesized from cortisone acetate through a series of chemical reactions. The process involves the protection of the 3-site and 20-site keto groups, reduction of the 11-site keto group, and subsequent deprotection of the 3-site and 20-site keto groups .
Industrial Production Methods: In industrial settings, this compound is produced using microbial transformation processes. Specific strains of microorganisms, such as Rhizopus oryzae, are used to convert precursor steroids into this compound through biotransformation. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, often using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Endocrine Disorders
Hydrocortisone is primarily used for the treatment of adrenal insufficiency, including conditions such as Addison's disease. It serves as a replacement therapy to maintain adequate cortisol levels in patients who cannot produce sufficient amounts naturally.
Dermatological Conditions
Topical formulations of this compound are commonly prescribed for inflammatory skin disorders, including eczema, psoriasis, and dermatitis. Its anti-inflammatory effects help reduce redness, swelling, and itching associated with these conditions.
Respiratory Disorders
This compound is administered in cases of severe asthma exacerbations and chronic obstructive pulmonary disease (COPD) to reduce airway inflammation and improve breathing.
Immune System Modulation
In autoimmune diseases such as lupus and rheumatoid arthritis, this compound helps control the overactive immune response, alleviating symptoms and preventing flare-ups.
This compound in Critical Care
This compound has gained attention in critical care settings, particularly during the COVID-19 pandemic. A randomized clinical trial found that a 7-day fixed-dose course of intravenous this compound significantly improved organ support-free days in patients with severe COVID-19 compared to no treatment . The study reported that treatment with this compound resulted in a 93% probability of improved outcomes regarding organ support .
Trauma Patients
Research indicates that this compound administration can reduce the incidence of hospital-acquired pneumonia in trauma patients. A study showed that only 35.7% of patients receiving this compound developed pneumonia compared to 54.4% in the placebo group, highlighting its protective effects .
Post-Surgical Recovery
In surgical settings, this compound is utilized to mitigate stress responses and inflammation following major surgeries, potentially leading to improved recovery times and reduced complications.
Psychological Applications
This compound has been explored for its potential role in preventing post-traumatic stress symptoms (PTSS) in traumatic injury victims. A study demonstrated that patients receiving low-dose this compound reported fewer depressive symptoms at one month post-trauma compared to those on placebo . This suggests a possible therapeutic avenue for addressing psychological distress following traumatic events.
Pediatric Applications
In neonatology, this compound is used for very preterm infants receiving mechanical ventilation to prevent bronchopulmonary dysplasia (BPD). A clinical trial indicated that early administration of this compound could improve outcomes related to mortality and BPD among these vulnerable patients .
Pharmacokinetics and Administration Routes
This compound can be administered via multiple routes:
- Oral : For systemic effects in endocrine disorders.
- Topical : For localized skin conditions.
- Intravenous : In acute care settings for rapid action.
- Enema : For treating ulcerative colitis.
A pharmacokinetic study highlighted that applying this compound cream twice daily on the first day of treatment maximizes its efficacy for acute dermatitis .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Endocrine Disorders | Addison's disease | Replacement therapy for cortisol deficiency |
Dermatological Conditions | Eczema, psoriasis | Reduces inflammation and itching |
Respiratory Disorders | Severe asthma exacerbations | Decreases airway inflammation |
Immune System Modulation | Autoimmune diseases | Controls overactive immune response |
Critical Care | Severe COVID-19 | Improves organ support-free days significantly |
Trauma | Hospital-acquired pneumonia prevention | Reduced incidence compared to placebo |
Psychological Applications | Prevention of PTSS | Fewer depressive symptoms post-trauma |
Pediatric Applications | Neonatal BPD prevention | Improved outcomes in very preterm infants |
Mechanism of Action
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to the inhibition of phospholipase A2, nuclear factor kappa B, and other inflammatory transcription factors .
Comparison with Similar Compounds
Cortisone: A precursor to hydrocortisone, which is converted to this compound in the liver.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties but a longer duration of action.
Dexamethasone: Another synthetic glucocorticoid, more potent than this compound, used in severe inflammatory and autoimmune conditions
Uniqueness: this compound is unique due to its natural occurrence in the body and its role in regulating various physiological processes. Unlike synthetic glucocorticoids, this compound has a shorter duration of action and a wider therapeutic index, making it suitable for a broader range of clinical applications .
Biological Activity
Hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex, plays a pivotal role in various biological processes. Its therapeutic applications span a wide range of conditions, including inflammatory diseases, endocrine disorders, and immune system modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.
This compound exerts its effects primarily through binding to the glucocorticoid receptor (GR) , which is present in virtually all tissues. This interaction leads to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:
- Inhibition of Phospholipase A2 : This reduces the synthesis of pro-inflammatory mediators derived from arachidonic acid.
- Suppression of Inflammatory Transcription Factors : this compound inhibits nuclear factor kappa B (NF-κB) and other transcription factors that promote inflammation.
- Promotion of Anti-inflammatory Cytokines : It enhances the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) .
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion:
- Bioavailability : Topical formulations exhibit 4-19% bioavailability with a Tmax of 24 hours, while retention enemas have variable absorption rates depending on individual metabolism .
- Volume of Distribution : The total volume is approximately 39.82 L, indicating extensive distribution in body tissues .
- Protein Binding : About 90.1% of this compound is bound to plasma proteins, predominantly corticosteroid-binding globulin and serum albumin .
Biological Effects
This compound influences multiple physiological systems:
- Metabolic Effects :
- Cardiovascular Effects :
- Immunological Effects :
Case Study: this compound in Inflammatory Conditions
A randomized controlled trial investigated the efficacy of this compound in patients with severe asthma exacerbations. The study found that intravenous this compound significantly reduced hospital stay duration and improved pulmonary function compared to placebo .
Research Findings on Bacterial Interactions
Recent research demonstrated that this compound 21-hemisuccinate (HCHS) influenced the growth and metabolism of Staphylococcus aureus, enhancing its metabolic activity while reducing poly(I:C)-induced IL-6 secretion. This suggests potential implications for this compound in modulating bacterial infections and inflammatory responses .
Data Table: Summary of this compound Biological Activity
Biological Activity | Mechanism | Clinical Implications |
---|---|---|
Anti-inflammatory | Inhibition of NF-kB and phospholipase A2 | Treatment of autoimmune diseases |
Immunosuppression | Modulation of cytokine production | Management of transplant rejection |
Metabolic regulation | Stimulation of gluconeogenesis | Management of adrenal insufficiency |
Cardiovascular effects | Suppression of sympathetic nerve activity | Potential treatment for stress-related hypertension |
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for quantifying hydrocortisone in topical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For complex matrices like creams, sample preparation via solid-phase extraction (SPE) using Discovery DSC-Si cartridges minimizes matrix interference. Mobile phases combining acetonitrile/water (60:40 v/v) achieve optimal separation, with retention times around 3.28 minutes for this compound. Validation includes linearity (R² ≥ 0.999) and precision testing (RSD < 2%) .
Q. How should researchers assess excipient compatibility in this compound formulations?
- Methodological Answer : Conduct stress testing by storing binary or multicomponent mixtures at 50°C/50% relative humidity (RH) for 3 months. Monitor degradation via HPLC and statistical tools like ANOVA to identify significant excipient interactions. Pareto charts can visualize critical factors (e.g., binders like hydroxypropylmethylcellulose significantly degrade this compound at p < 0.05) .
Q. What sample preparation techniques mitigate interference in this compound analysis?
- Methodological Answer : For topical creams, dissolve samples in acetonitrile-water mixtures (60:40 v/v), filter through 0.22 µm syringe filters, and use SPE cartridges to remove lipids or emulsifiers. Centrifugation at 10,000 rpm for 10 minutes further clarifies solutions before HPLC injection .
Advanced Research Questions
Q. How can fractional factorial design optimize this compound formulation stability?
- Methodological Answer : Apply a 2^(4-1) fractional factorial design to screen excipients (fillers, binders, disintegrants, lubricants) with minimal experiments. Use STATISTICA or similar software to randomize trials and analyze degradation data. Critical variables (e.g., lactose as filler, stearic acid as lubricant) are identified via Pareto analysis. This reduces development time by 50% compared to trial-and-error approaches .
Q. What statistical and computational models predict this compound release from nanoparticles?
- Methodological Answer : Optimize PLGA nanoparticle formulations using Plackett-Burman screening followed by central composite design (CCD). Key variables include PLGA concentration, sonication time, and polyvinyl alcohol content. Artificial neural networks (ANNs) trained on diffusion coefficients (D) and saturation solubility (Cₛ) data predict release profiles with <1% error, enabling rapid prototyping .
Q. How to resolve contradictions in clinical trial data on this compound efficacy?
- Methodological Answer : Use network meta-analysis to integrate direct and indirect evidence (e.g., comparing this compound monotherapy vs. fludrocortisone combinations). Bayesian frameworks address heterogeneity, while sensitivity analyses exclude high-risk-of-bias studies. For example, combination therapy shows a mortality odds ratio of 0.72 (95% CI: 0.61–0.85) in septic shock, but requires validation via RCTs .
Q. What Quality by Design (QbD) approaches ensure robust HPLC method development for this compound?
- Methodological Answer : Implement Analytical QbD (AQbD) with central composite design (CCD) to optimize mobile phase pH (6.0–6.5), flow rate (0.9–1.1 mL/min), and acetonitrile/water ratios. Response surface models predict resolution (Y₁) and separation factors (Y₂), with robustness verified across ±10% parameter ranges. System suitability criteria include tailing factors <1.2 and plate counts >3000 .
Q. Tables for Key Experimental Parameters
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020714 | |
Record name | Hydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
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Solubility |
Amorphous, hygroscopic, white powder. Mp 169.0-171.2 °C. Solubility in water: approx 500 mg/mL. Similarly soluble in methanol, ethanol,; sparingly soluble in chloroform. /21-Sodium succinate/, Solubilities in various solvents [Table#4538], Soluble in concentrated sulfuric acid with intense green flourescence, Soluble in dioxane, In water, 320 mg/L at 25 °C, 0.32 mg/mL | |
Record name | Hydrocortisone | |
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Record name | Cortisol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Following topical application, corticosteroids produce anti-inflammatory, antipruritic, and vasoconstrictor actions. The activity of the drugs is thought to result at least in part from binding with a steroid receptor. Corticosteroids decrease inflammation by stabilizing leukocyte lysosomal membranes, preventing release of destructive acid hydrolases from leukocytes; inhibiting macrophage accumulation in inflamed areas; reducing leukocyte adhesion to capillary endothelium; reducing capillary wall permeability and edema formation; decreasing complement components; antagonizing histamine activity and release of kinin from substrates; reducing fibroblast proliferation, collagen deposition, and subsequent scar tissue formation; and possibly by other mechanisms as yet unknown. Corticosteroids, especially the fluorinated corticosteroids, have antimitotic activity on cutaneous fibroblasts and the epidermis. /Corticosteroids/, Reactive oxygen species (ROS) generation by polymorphonuclear leukocytes (PMNL) and mononuclear cells (MNC) is inhibited following the intravenous administration of hydrocortisone. This is associated with a parallel decrease in intranuclear NFkappaB, known to modulate inflammatory responses including ROS generation. Plasma levels of interleukin-10 (IL-10), an anti-inflammatory and immunosuppressive cytokine produced by TH2 cells, are also increased after hydrocortisone administration. In this study, we have investigated the effect of hydrocortisone on p47(phox) subunit, a key component of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, in MNC and the pharmacodynamics of this effect with ROS generation and plasma IL-10 levels /were investigated/. p47(phox) subunit protein levels in MNC showed a progressive decrease after hydrocortisone administration. It reached a nadir at 4 hours and increased thereafter to a baseline level at 24 hours. ROS generation also decreased, reached a nadir between 2 and 4 hours, and returned to a baseline level at 24 hours. IL-10 concentrations increased, peaked at 4 hours, and reverted to the baseline levels at 24 hours. In conclusion, p47(phox) subunit suppression may contribute to the inhibition of ROS generation in MNC after hydrocortisone administration. This suppression occurs in parallel with the suppression of NFkappaB and an increase in IL-10 plasma levels. Therefore, it would appear that the decrease in intranuclear NFkappaB and an increase in IL-10 may cause the inhibitory modulation on p47(phox) subunit and ROS generation by MNC following hydrocortisone and other glucocorticoids. | |
Record name | Hydrocortisone | |
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Color/Form |
Plates from alc or iso-propyl alc, Crystalline, striated blocks from absolute ethanol or isopropanol, White, crystalline powder | |
CAS No. |
50-23-7 | |
Record name | Cortisol | |
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Record name | HYDROCORTISONE | |
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Record name | Cortisol | |
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Melting Point |
217-220 °C with some decomposition, 220 °C | |
Record name | Hydrocortisone | |
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URL | https://www.drugbank.ca/drugs/DB00741 | |
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Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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